molecular formula C21H24N2O4 B2558366 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 941918-74-7

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2558366
CAS RN: 941918-74-7
M. Wt: 368.433
InChI Key: RSJFZNOBFRYKDD-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as MP-10, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidinyl-phenylacetamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

Green Synthesis Applications

Zhang Qun-feng's research presents a novel catalytic hydrogenation method for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production. This process utilizes a Pd/C catalyst, offering high activity, selectivity, and stability in methanol and water, significantly improving the green synthesis pathway by reducing the need for iron powder reduction (Zhang Qun-feng, 2008).

Herbicide Metabolism

Coleman et al. have studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Their research sheds light on the complex metabolic pathways leading to carcinogenicity in rats and identifies important metabolites involved in this process (Coleman et al., 2000).

Antimicrobial Agents

A study by Debnath and Ganguly on a series of synthesized acetamide derivatives, including N-(3-methoxyphenyl) acetamide compounds, demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds as antimicrobial agents (Debnath & Ganguly, 2015).

Structural Studies

Kalita and Baruah's work on the spatial orientations of amide derivatives in anion coordination reveals insights into the geometric configurations of such compounds, offering a foundation for understanding their interactions and functions at the molecular level (Kalita & Baruah, 2010).

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide affects the coagulation cascade, reducing thrombin generation . This leads to an indirect inhibition of platelet aggregation, thereby preventing thrombus formation .

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects lead to a decrease in thrombus formation, demonstrating its antithrombotic efficacy .

Biochemical Analysis

Biochemical Properties

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has an inhibitory constant of 0.08 nM for human FXa, demonstrating greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

Although N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Molecular Mechanism

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide exerts its effects at the molecular level by inhibiting the activity of FXa, a key enzyme in the coagulation cascade .

Temporal Effects in Laboratory Settings

Pre-clinical studies of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Dosage Effects in Animal Models

In animal models, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide demonstrates antithrombotic efficacy without excessive increases in bleeding times, even when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

The elimination pathways for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)27-2)23-12-4-3-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJFZNOBFRYKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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